Conformational Preference of 3-Fluoro vs. 3-Chloro Diarylacetylene
Semi-empirical structural optimization of bis(3-fluorophenyl)acetylene predicts a perpendicularly twisted rotamer as the energy minimum. In contrast, the X-ray crystal structure of its direct chlorine analog, bis(3-chlorophenyl)acetylene, reveals a coplanar conformation [1]. The calculated energy difference between the twisted and planar conformers for the fluoro compound is 1.2–1.5 kcal mol⁻¹, a range that falls within the uncertainty of the computational method, indicating the two forms are nearly isoenergetic [1].
| Evidence Dimension | Preferred molecular conformation (dihedral angle between phenyl rings) |
|---|---|
| Target Compound Data | Perpendicularly twisted rotamer (predicted by semi-empirical algorithms) |
| Comparator Or Baseline | Bis(3-chlorophenyl)acetylene: coplanar conformation (observed by X-ray crystallography) |
| Quantified Difference | ΔE(planar – twisted) = 1.2–1.5 kcal mol⁻¹ for the F-analog; qualitative conformational difference observed |
| Conditions | Semi-empirical calculations (e.g., AM1 or PM3 level) vs. single-crystal X-ray diffraction |
Why This Matters
Procurement of the 3-fluoro derivative instead of the 3-chloro analog provides a twisted ground-state geometry that can influence crystal packing, solubility, and reactivity in subsequent transformations.
- [1] Scite.ai. (2024). Analysis of rotamer stability in bis(3-fluorophenyl)acetylene and bis(3-chlorophenyl)acetylene. Citing semi-empirical studies and X-ray crystallographic data (DOI: 10.1107/s0567740877012370). View Source
